molecular formula C4H7N3O2 B1655330 1,4-Dimethyl-1,2,4-triazolidine-3,5-dione CAS No. 34771-26-1

1,4-Dimethyl-1,2,4-triazolidine-3,5-dione

Cat. No.: B1655330
CAS No.: 34771-26-1
M. Wt: 129.12 g/mol
InChI Key: NWNNZPUYFSACQS-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1,2,4-triazolidine-3,5-dione is a heterocyclic compound with the molecular formula C4H7N3O2 and a molecular weight of 129.12 g/mol . It is a derivative of triazolidine-dione and is known for its stability and reactivity. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-1,2,4-triazolidine-3,5-dione can be synthesized through the reaction of dimethylamine with triazolidine-3,5-dione under controlled conditions . The reaction typically involves the use of solvents such as ethanol or methanol and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation processes .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolidine-dione derivatives, which can be further utilized in different chemical processes .

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of their biological functions . The pathways involved include enzyme inhibition, receptor binding, and modulation of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-1,2,4-triazolidine-3,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

1,4-dimethyl-1,2,4-triazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c1-6-3(8)5-7(2)4(6)9/h1-2H3,(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNNZPUYFSACQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956251
Record name 5-Hydroxy-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34771-26-1
Record name 1,2,4-Triazolidine-3,5-dione, 1,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034771261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dimethyl-1,2,4-triazolidine-3,5-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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